N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine
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Overview
Description
N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a chemical compound with a complex structure. Let’s delve into its various aspects.
Molecular Structure Analysis
The molecular formula of this compound suggests a combination of benzoyloxy, chlorophenyl, sulfanyl, methyl, and trifluoromethyl groups. The molecular structure likely involves intricate bonding patterns. For precise information, consult relevant literature.
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior depend on its functional groups. Investigating potential reactions, such as hydrolysis, oxidation, or substitution, would provide insights into its versatility.
Physical And Chemical Properties Analysis
- Physical Properties :
- State : Solid (based on the compound’s structure)
- Color : Unknown
- Melting Point : Requires experimental determination
- Solubility : Depends on polarity and functional groups
- Chemical Properties :
- Acidity/Basicity : Investigate potential acidic or basic behavior
- Stability : Assess stability under various conditions (light, temperature, etc.)
Scientific Research Applications
Crystallography and Structural Analysis The molecular structure of the title compound, featuring a central pyrazole ring with benzene and conjugated substituents, has been characterized. The crystal structure analysis revealed specific dihedral angles and intramolecular hydrogen bonds, contributing to the molecule's configuration and potential interactions with biological targets (Asiri, Faidallah, & Ng, 2011).
Synthesis and Applications in Medicinal Chemistry Compounds synthesized from the reaction of hydroxymethyl pyrazole derivatives with primary amines have been characterized and their biological activities against breast cancer and microbes were confirmed. The compounds showed promise due to their specific structural characteristics and interaction with biological targets (Titi et al., 2020).
Novel Derivative Synthesis and Antimicrobial Activity New compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were evaluated for their antibacterial activities. One particular derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential for therapeutic applications (Bildirici, Şener, & Tozlu, 2007).
Molecular Synthesis and Crystallography Synthesis and crystallography studies of various compounds related to the target molecule have been conducted to understand their molecular structure, crystalline form, and potential applications. These studies are crucial for developing new compounds with desired properties and biological activities (Gowri et al., 2012).
Safety And Hazards
Safety information is essential for handling this compound. Consult safety data sheets (SDS) and relevant literature for details on toxicity, flammability, and environmental impact.
Future Directions
- Biological Studies : Investigate its biological activity, potential therapeutic applications, and toxicity profiles.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.
- Drug Development : Assess its potential as a drug candidate.
Remember that this analysis is based on available information, and further research is necessary to fully understand this compound. For a comprehensive review, consult scientific papers and databases123. 🧪🔬
properties
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c1-26-17(29-14-9-7-13(20)8-10-14)15(16(25-26)19(21,22)23)11-24-28-18(27)12-5-3-2-4-6-12/h2-11H,1H3/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNDAULZBHZKY-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine |
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